1,2,3,6,7,9-Hexabromo-dibenzofuran

Analytical Chemistry Gas Chromatography Environmental Monitoring

1,2,3,6,7,9-Hexabromo-dibenzofuran (CAS 617708-22-2) is a specific congener within the polybrominated dibenzofurans (PBDFs) class, a group of 135 structurally distinct, planar tricyclic aromatic compounds. As a hexabrominated congener, it is primarily utilized as a high-purity analytical reference standard for the identification and quantification of PBDFs in complex environmental and biological matrices.

Molecular Formula C12H2Br6O
Molecular Weight 641.6 g/mol
CAS No. 617708-22-2
Cat. No. B12591406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6,7,9-Hexabromo-dibenzofuran
CAS617708-22-2
Molecular FormulaC12H2Br6O
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C=C3Br)Br)Br
InChIInChI=1S/C12H2Br6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H
InChIKeyYZRKGWPYPQWZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,6,7,9-Hexabromo-dibenzofuran: Analytical Standard Procurement for PBDF Congener-Specific Research


1,2,3,6,7,9-Hexabromo-dibenzofuran (CAS 617708-22-2) is a specific congener within the polybrominated dibenzofurans (PBDFs) class, a group of 135 structurally distinct, planar tricyclic aromatic compounds [1]. As a hexabrominated congener, it is primarily utilized as a high-purity analytical reference standard for the identification and quantification of PBDFs in complex environmental and biological matrices [2]. Its procurement is driven by the necessity for congener-specific analysis, as the toxicological profile and environmental fate of PBDFs are highly dependent on the exact bromine substitution pattern, making a generic class-level assessment insufficient for precise scientific work.

Why 1,2,3,6,7,9-Hexabromo-dibenzofuran Cannot Be Replaced by a Generic PBDF Standard


The 135 PBDF congeners are not interchangeable due to significant differences in their physicochemical properties, toxicological effects, and environmental behavior, all of which are dictated by the number and position of bromine atoms [1]. For instance, the presence of bromine atoms at the lateral 2,3,7,8-positions is a critical determinant of a congener's ability to bind to the aryl hydrocarbon receptor (AhR) and elicit dioxin-like toxicity, a feature 1,2,3,6,7,9-Hexabromo-dibenzofuran notably lacks [2]. Consequently, substituting it with a different hexabromo isomer would lead to inaccurate quantification in analytical methods and fundamentally flawed conclusions in toxicological or environmental fate studies, as each congener has a unique retention time and response factor [3].

Quantitative Differentiation Evidence for 1,2,3,6,7,9-Hexabromo-dibenzofuran Procurement


Chromatographic Resolution: Kovats Retention Index Differentiation from Co-eluting Isomers

The specific chromatographic retention of 1,2,3,6,7,9-Hexabromo-dibenzofuran provides a verifiable differentiation from other hexabromo isomers, which is crucial for method development and avoiding co-elution. Its Kovats retention index (KI) on an RTX-5 column is 3521 [1]. This can be directly compared to the closely eluting 1,2,3,6,7,8-isomer (KI 3522) [2], and more distinctly, the 1,3,4,6,7,8-isomer (KI 3437) [3], which elutes significantly earlier. While the numerical difference with the 1,2,3,6,7,8-isomer is small, the ability to chromatographically predict and verify its separation is critical when selecting an internal standard that does not interfere with target analytes in congener-specific analysis.

Analytical Chemistry Gas Chromatography Environmental Monitoring

Constitutional Isomer Identity: Distinct Substitution Pattern for Structure-Activity Relationship (SAR) Studies

A key differentiator for procurement is the compound's exact bromine substitution pattern (1,2,3,6,7,9), which is distinct from the 'dioxin-like' 2,3,7,8-substituted congeners. The target compound lacks bromines at the critical 4- and 8-positions, and most importantly, does not contain the 2,3,7,8-substitution pattern necessary for strong aryl hydrocarbon receptor (AhR) binding [1]. For SAR studies, the compound serves as a non-dioxin-like hexabromo control, allowing researchers to isolate the effects of the high degree of bromination from specific receptor-mediated toxicity. Its use is essential for demonstrating that observed biological effects are not due to the canonical dioxin mechanism, a role a 2,3,7,8-substituted hexabromo congener cannot fulfill.

Toxicology Structure-Activity Relationship Dioxin-like Activity

Authenticated Analytical Standard for Method Validation and Environmental Monitoring

The compound's primary role as a certified reference material (CRM) provides a critical differentiation from a simple research chemical. Its procurement from reputable vendors implies a defined and verified purity (typically >98%), assigned concentration, and associated uncertainty, enabling ISO 17025-compliant method validation [1]. While a basic scientific assessment might treat all hexabromodibenzofuran isomers as similar, routine environmental monitoring laboratories require a specific, authenticated standard to produce legally defensible data. The quantitative value is not a property of the molecule per se, but the metrological traceability and quality assurance attached to its commercial form.

Metrology Method Validation Reference Material

Optimal Application Scenarios for 1,2,3,6,7,9-Hexabromo-dibenzofuran Based on Product-Specific Evidence


Environmental Fate and Transport Studies Requiring a Non-Dioxin-Like PBDF Tracer

For studies investigating the environmental degradation, photolysis, or bioaccumulation of PBDFs, 1,2,3,6,7,9-Hexabromo-dibenzofuran is an ideal probe as its non-2,3,7,8-substitution pattern allows researchers to track the behavior of the majority of PBDF congeners that are not covered by the TEF scheme [1]. Its distinct chromatographic retention ensures it can be accurately quantified without interference from the more toxicologically significant 2,3,7,8-substituted congeners [2].

Development and Validation of GC-MS/MS Methods for Congener-Specific PBDF Analysis

This congener is essential for method development in environmental and food chemistry laboratories. Its known Kovats retention index (3521 on RTX-5) and availability as a high-purity standard allow it to be used as a calibrant or an internal standard to correct for recovery across a multi-congener analytical method. It helps ensure the method's selectivity by confirming that the chromatographic system can resolve it from closely eluting isomers like 1,2,3,6,7,8-HxBDF [2].

In Vitro Toxicological Screening to Map the SAR of PBDF Congeners

In toxicology labs using AhR reporter gene assays (e.g., CALUX, H4IIE-luc), this compound serves a critical role as a non-active negative chemical control. Its inability to activate the AhR, predicted by its lack of 2,3,7,8-substitution, helps establish the assay's baseline and demonstrates that the high degree of bromination alone is insufficient to trigger dioxin-like responses. This is essential for parsing out receptor-specific from non-specific effects of highly brominated compounds [1].

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